molecular formula C8H8N2O2 B13867937 3-Methyl-1H-indazole-4,6-diol

3-Methyl-1H-indazole-4,6-diol

Cat. No.: B13867937
M. Wt: 164.16 g/mol
InChI Key: ARTORKHSEVGVJR-UHFFFAOYSA-N
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Description

3-Methyl-1H-indazole-4,6-diol is a heterocyclic organic compound featuring an indazole backbone substituted with hydroxyl groups at positions 4 and 6, and a methyl group at position 2.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-methyl-2H-indazole-4,6-diol

InChI

InChI=1S/C8H8N2O2/c1-4-8-6(10-9-4)2-5(11)3-7(8)12/h2-3,11-12H,1H3,(H,9,10)

InChI Key

ARTORKHSEVGVJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-indazole-4,6-diol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . These methods typically yield good to excellent results with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-indazole-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydroindazoles.

    Substitution: Various substituted indazoles depending on the reagents used.

Scientific Research Applications

3-Methyl-1H-indazole-4,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indazole-4,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

14α-Methyl-3,6-diol

  • Structure : A sterol derivative with hydroxyl groups at positions 3 and 6 and a methyl group at position 14α (C14).
  • Function : Accumulates under azole antifungal stress in fungal cells, disrupting ergosterol biosynthesis and membrane integrity .

7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol

  • Structure : A morphinan derivative with hydroxyl groups at positions 3 and 6, an epoxy group, and a methyl group at position 15.
  • Application : Used as a modifier in petroleum bitumen to enhance mechanical properties .
  • Key Difference: This compound’s rigid polycyclic structure contrasts with the planar indazole system of 3-Methyl-1H-indazole-4,6-diol.

Osteogenic Oxysterol Derivatives (e.g., (3S,5S,6S)-3,6-diol conjugates)

  • Structure : Steroid-like molecules with hydroxyl groups at positions 3 and 6, linked to tetracycline fragments via esterase-sensitive linkers.
  • Function : Stimulate the Hedgehog signaling pathway for bone regeneration .
  • Key Difference : The steroid backbone and tetracycline conjugation differentiate these from this compound, which lacks a fused ring system or antibiotic moieties.

1,6-Hexanediol

  • Structure : A linear aliphatic diol with hydroxyl groups at terminal positions.
  • Application : Industrial use in polymer synthesis (e.g., polyesters, polyurethanes) due to its bifunctional reactivity .
  • Key Difference : The absence of aromaticity and heterocyclic rings limits its biological relevance compared to this compound.

2,6-Dimethyl-3,7-octadiene-2,6-diol

  • Structure : A terpene-derived diol with conjugated double bonds and hydroxyl groups.
  • Function : Acts as a chemical attractant in plant-insect interactions (e.g., tea plant volatiles attracting predatory spiders) .
  • Key Difference: Its acyclic, isoprenoid structure contrasts with the aromatic indazole system.

Data Table: Comparative Analysis

Compound Core Structure Functional Groups Key Applications Biological/Industrial Role Reference
This compound Indazole 4,6-diol; 3-methyl Potential pharmaceuticals Kinase inhibition, antimicrobial N/A
14α-Methyl-3,6-diol Sterol 3,6-diol; 14α-methyl Antifungal research Disrupts ergosterol biosynthesis
7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol Morphinan 3,6-diol; epoxy Bitumen modification Enhances material durability
Osteogenic oxysterols Steroid-tetracycline 3,6-diol; linker Bone disorder treatment Hedgehog pathway activation
1,6-Hexanediol Aliphatic chain Terminal diol Polymer production Bifunctional monomer
2,6-Dimethyl-3,7-octadiene-2,6-diol Terpene 2,6-diol; conjugated dienes Ecological signaling Predator-prey interactions

Research Findings and Implications

  • Pharmacological Potential: While this compound shares diol functionality with osteogenic oxysterols and antifungal sterols , its indazole core may offer unique binding modes for kinase or enzyme targets.
  • Industrial Relevance: Unlike aliphatic diols (e.g., 1,6-Hexanediol ), aromatic diols like this compound are less explored in material science but could exhibit novel reactivity in polymer crosslinking.
  • Synthetic Challenges : The synthesis of indazole diols (e.g., via microwave-assisted methods as in ) may require optimization to avoid side reactions at hydroxyl or methyl groups.

Notes on Limitations

  • The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs.
  • Functional comparisons are speculative and require experimental validation (e.g., binding assays, toxicity profiling).

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